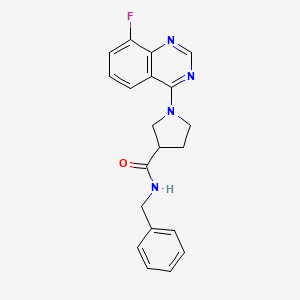![molecular formula C19H25N3O3 B7450778 N,N-dimethyl-2-{[4-phenyl-1-(prop-2-enoyl)piperidin-4-yl]formamido}acetamide](/img/structure/B7450778.png)
N,N-dimethyl-2-{[4-phenyl-1-(prop-2-enoyl)piperidin-4-yl]formamido}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-{[4-phenyl-1-(prop-2-enoyl)piperidin-4-yl]formamido}acetamide, commonly known as DPPFA, is a chemical compound that has gained significant attention in the field of scientific research. DPPFA is a formamido piperidine derivative that has shown potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of DPPFA is not fully understood. However, it is believed that DPPFA exerts its therapeutic effects by binding to specific receptors or enzymes in the body. For example, in cancer research, DPPFA has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
DPPFA has been shown to have various biochemical and physiological effects. In cancer research, DPPFA has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of matrix metalloproteinases. In Alzheimer's and Parkinson's disease research, DPPFA has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPPFA in lab experiments is its specificity for certain receptors or enzymes. This allows researchers to selectively target specific pathways or proteins in the body. However, one limitation of using DPPFA in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of DPPFA.
Zukünftige Richtungen
There are several future directions for the research and development of DPPFA. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to develop more efficient and cost-effective synthesis methods for DPPFA. Additionally, the safety and toxicity of DPPFA need to be further studied to determine its potential as a drug candidate.
Synthesemethoden
The synthesis of DPPFA involves a multi-step process that includes the reaction of piperidine with prop-2-enoyl chloride to form 4-phenyl-1-(prop-2-enoyl)piperidine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form N,N-dimethyl-2-{[4-phenyl-1-(prop-2-enoyl)piperidin-4-yl]formamido}acetamide. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DPPFA has shown potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DPPFA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, DPPFA has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-16(23)22-12-10-19(11-13-22,15-8-6-5-7-9-15)18(25)20-14-17(24)21(2)3/h4-9H,1,10-14H2,2-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMXFCNYOMWKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC(=O)C1(CCN(CC1)C(=O)C=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-chloro-2-cyanophenyl)pyrazol-3-yl]-2-(4-fluorophenyl)-2-methylpropanamide](/img/structure/B7450705.png)
![4-(4-methyl-6-oxo-1H-pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7450712.png)
![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[2-(6-fluoro-1H-benzimidazol-2-yl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7450716.png)

![N-(imidazo[1,2-a]pyridin-7-ylmethyl)-3-pyrrolidin-1-ylazepane-1-carboxamide;hydrochloride](/img/structure/B7450733.png)
![N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450734.png)
![5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide](/img/structure/B7450739.png)

![N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450748.png)
![(5-Ethyl-1,2-oxazol-3-yl)-[9-[2-(hydroxymethyl)-6-methylpyrimidin-4-yl]-3,9-diazabicyclo[4.2.1]nonan-3-yl]methanone](/img/structure/B7450758.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B7450768.png)
![N-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-4-phenylbenzamide](/img/structure/B7450776.png)
![N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7450788.png)
![2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile](/img/structure/B7450794.png)